molecular formula C19H21NO3S B2934705 (E)-2-benzyl-4-(styrylsulfonyl)morpholine CAS No. 1069881-52-2

(E)-2-benzyl-4-(styrylsulfonyl)morpholine

Cat. No.: B2934705
CAS No.: 1069881-52-2
M. Wt: 343.44
InChI Key: JGCSMYPCPKHPEI-SDNWHVSQSA-N
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Description

(E)-2-Benzyl-4-(styrylsulfonyl)morpholine ( 1069881-52-2) is a synthetically valuable morpholine derivative supplied for research and development purposes. This compound features a benzyl group at the 2-position and a styrylsulfonyl group at the 4-position of the morpholine ring, a structure that confers unique physicochemical properties and makes it a versatile intermediate in diversity-oriented synthesis (DOS) for generating sp³-rich compound libraries . Researchers utilize this and similar sulfonyl-substituted morpholines as key building blocks in medicinal chemistry and agrochemical research, particularly for developing new peptidomimetics and exploring structure-activity relationships . The styrylsulfonyl group significantly increases the molecule's polarity and steric bulk, which can be critical for interactions with biological targets and for modulating properties like solubility in various formulations . As a high-value chemical reagent, this compound is offered with comprehensive analytical data to ensure quality and consistency in research applications. This product is intended for use in laboratory settings only. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-[(E)-2-phenylethenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-24(22,14-11-17-7-3-1-4-8-17)20-12-13-23-19(16-20)15-18-9-5-2-6-10-18/h1-11,14,19H,12-13,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSMYPCPKHPEI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 2 Benzyl 4 Styrylsulfonyl Morpholine

Strategies for the Construction of the 2-Benzyl Morpholine (B109124) Ring System

The 2-benzylmorpholine (B134971) scaffold is a key structural motif, and its synthesis in an enantiomerically pure form is a significant challenge. Various strategies have been developed to achieve this, ranging from classical multi-step approaches using the chiral pool to modern catalytic methods.

Multi-Step Approaches from Chiral Precursors

A common and reliable method for the synthesis of chiral morpholines involves the use of readily available chiral starting materials. nih.govbanglajol.infogoogle.com This approach leverages the stereochemistry inherent in the precursor to control the stereochemistry of the final product.

One such strategy begins with a chiral starting material like D-mannitol. This route involves the protection of diol functionalities, followed by oxidative cleavage to yield a chiral aldehyde. Reductive amination with benzylamine (B48309) introduces the nitrogen atom and the benzyl (B1604629) group, which is then followed by a series of steps including cyclization and deprotection to afford the desired 2-substituted morpholine. google.com Another approach utilizes chiral epoxides, such as benzyl glycidyl (B131873) ether, which can undergo nucleophilic ring-opening with a suitable amine, followed by intramolecular cyclization to form the morpholine ring. google.com Similarly, chiral amino alcohols serve as valuable precursors. Electrophile-induced cyclization of N-allyl-β-aminoalcohols has been shown to produce chiral morpholines. banglajol.info

A practical, large-scale synthesis of a chiral 2-morpholine derivative has been developed involving the resolution of a racemic morpholine amide intermediate. This classical resolution approach allows for the separation of enantiomers, providing access to the desired stereoisomer in high enantiomeric purity. acs.org

Palladium-Catalyzed Carboamination Reactions for Substituted Morpholines

Palladium-catalyzed reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles. rsc.orgnih.govumich.edunih.gov These methods often allow for the rapid assembly of complex molecular architectures with high levels of stereocontrol.

For the synthesis of substituted morpholines, palladium-catalyzed hydroamination has been shown to be a key step in a stereoselective route starting from carbamate-protected aziridines. rsc.org The aziridine (B145994) is first opened by an unsaturated alcohol nucleophile, followed by a palladium-catalyzed intramolecular hydroamination of the resulting aminoalkene to furnish the morpholine ring as a single diastereomer in excellent yield. rsc.org

While direct palladium-catalyzed carboamination to form 2-benzylmorpholines is not extensively documented, the synthesis of analogous 2-(arylmethyl)pyrrolidines via this method has been well-established. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an aryl bromide with an N-protected pent-4-enylamine, proceeding with high enantioselectivity when a chiral phosphine (B1218219) ligand is employed. nih.govnih.gov This methodology suggests a potential pathway for the asymmetric synthesis of 2-benzylmorpholines from analogous aminoalkene precursors. The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov

Table 2: Palladium-Catalyzed Approaches to N-Heterocycles

Reaction Type Starting Materials Catalyst System Key Features Reference
Hydroamination Carbamate-protected aziridines, unsaturated alcohols Palladium catalyst Stereoselective, high yielding rsc.org
Carboamination Aryl/alkenyl bromides, γ-aminoalkenes Pd catalyst with chiral phosphine ligands Enantioselective, good yields nih.govnih.gov

Green Chemistry Approaches in Morpholine Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. acs.orgchemrxiv.orgnih.govajgreenchem.comeuropub.co.ukchemrxiv.org For morpholine synthesis, several green chemistry approaches have been reported.

A notable example is a one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. acs.orgchemrxiv.orgnih.govchemrxiv.org This method is high-yielding and uses inexpensive and less hazardous reagents compared to traditional methods. acs.orgchemrxiv.orgnih.govchemrxiv.org The key to this methodology is the selective monoalkylation of the amine with ethylene sulfate. acs.orgchemrxiv.orgnih.govchemrxiv.org This approach has been successfully applied to a variety of substituted morpholines and has been demonstrated on a large scale. acs.orgchemrxiv.orgnih.gov

Another aspect of green chemistry in this context is the use of morpholine derivatives as environmentally friendly solvents. For instance, N-formylmorpholine has been synthesized in high yields from morpholine and formic acid and is utilized as a green solvent in various organic transformations. ajgreenchem.comeuropub.co.uk

Table 3: Green Synthesis Approaches to Morpholines

Method Reagents Advantages Reference
Selective Monoalkylation 1,2-amino alcohols, ethylene sulfate, tBuOK High yielding, redox-neutral, inexpensive reagents, scalable acs.orgchemrxiv.orgnih.govchemrxiv.org

Stereoselective Incorporation of the (E)-Styrylsulfonyl Moiety at the 4-Position

Once the 2-benzylmorpholine core is constructed, the next critical step is the introduction of the (E)-styrylsulfonyl group at the nitrogen atom. This requires a reaction that is both efficient and stereoselective to ensure the desired (E)-configuration of the double bond.

Sulfonylation Reactions Utilizing Styrenesulfonyl Chlorides

The most direct method for introducing the styrylsulfonyl group is through a sulfonylation reaction. This typically involves the reaction of the secondary amine of the 2-benzylmorpholine with a styrenesulfonyl chloride in the presence of a base. The stereochemistry of the styryl group is pre-defined in the sulfonyl chloride starting material. Therefore, the synthesis of (E)-styrenesulfonyl chloride is a prerequisite for this approach.

Knoevenagel Condensation and Related Olefinic Sulfone Formations

An alternative strategy for the formation of the (E)-styrylsulfonyl moiety involves building the olefinic sulfone directly. The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds and can be adapted for the synthesis of α,β-unsaturated sulfones. nih.govmdpi.com

This approach would involve the condensation of an aldehyde, such as benzaldehyde, with a compound containing an active methylene (B1212753) group flanked by a sulfonyl group. The Knoevenagel condensation is known to predominantly yield the thermodynamically more stable (E)-isomer. nih.govmdpi.com The resulting (E)-styrylsulfonyl compound could then be activated (e.g., as a sulfonyl chloride) and reacted with the 2-benzylmorpholine.

Another related method is the Horner-Wadsworth-Emmons reaction, which is also highly stereoselective for the formation of (E)-olefins. This would involve the reaction of a sulfonyl-stabilized phosphonate (B1237965) ylide with benzaldehyde.

Table 4: Methods for the Formation of the (E)-Styryl Moiety

Reaction Reactants Key Features Reference
Knoevenagel Condensation Aldehyde, active methylene compound Stereoselective for (E)-isomer, mild conditions nih.govmdpi.com

Domino Reactions and One-Pot Synthetic Protocols

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, thereby avoiding the isolation of intermediates. This strategy enhances synthetic efficiency by minimizing waste and reducing the number of purification steps. For the synthesis of a substituted N-sulfonylated morpholine like (E)-2-benzyl-4-(styrylsulfonyl)morpholine, a hypothetical domino reaction could be envisioned to construct the morpholine ring and introduce the sulfonyl group in a concerted manner.

A plausible multi-component approach could involve the reaction of a primary amine, an epoxide, and a sulfonylating agent. For instance, a one-pot synthesis of 2,2,6-trisubstituted morpholines has been described involving the reaction of epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. nih.gov While not directly yielding the target molecule, this demonstrates the feasibility of assembling substituted morpholine rings through a multi-component strategy.

Another potential one-pot approach could involve a domino Povarov-type reaction. These reactions have been successfully used to synthesize polysubstituted 1,2,3,4-tetrahydroquinolines from arylamines, methyl propiolates, and aromatic aldehydes. googleapis.com A similar strategy could theoretically be adapted for morpholine synthesis, where the key steps of bond formation occur sequentially in the same reaction vessel.

The following table outlines a conceptual domino synthesis for a 2-substituted-4-sulfonylmorpholine.

StepReaction TypeReactantsIntermediate/Product
1Michael Addition2-aminoethanol derivative, vinyl sulfoneβ-amino sulfone intermediate
2Intramolecular Cyclizationβ-amino sulfone intermediate4-sulfonylmorpholine derivative

This hypothetical sequence would allow for the rapid construction of the core N-sulfonylated morpholine scaffold.

Regioselective Synthesis of the Sulfonyl Linkage within the Morpholine Framework

The regioselective introduction of the styrylsulfonyl group onto the nitrogen atom of a pre-formed 2-benzylmorpholine is a critical step in a convergent synthetic strategy. The challenge lies in achieving exclusive N-sulfonylation without competing side reactions.

The reaction of sulfonyl azides with thioamides has been shown to be an efficient and regioselective method for the synthesis of N-sulfonyl amidines. beilstein-journals.org This reaction proceeds with high selectivity, suggesting that similar principles could be applied to the N-sulfonylation of a secondary amine like 2-benzylmorpholine. The nitrogen atom of the morpholine ring is a nucleophile that can react with an electrophilic sulfonylating agent, such as (E)-styrenesulfonyl chloride.

The success of this regioselective sulfonylation would depend on several factors, including the choice of solvent, base, and reaction temperature, to ensure that the sulfonylation occurs specifically at the nitrogen atom. The presence of the benzyl group at the C-2 position could sterically influence the approach of the sulfonylating agent, potentially affecting the reaction rate but likely not altering the regioselectivity due to the high nucleophilicity of the secondary amine.

A study on the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides highlights the possibility of achieving regioselective sulfonylation under specific conditions, even in the presence of other reactive sites. mdpi.com

The table below summarizes key parameters for achieving regioselective N-sulfonylation.

ParameterConditionRationale
Sulfonylating Agent(E)-styrenesulfonyl chlorideProvides the required styrylsulfonyl moiety.
BaseNon-nucleophilic base (e.g., triethylamine, DIPEA)Activates the morpholine nitrogen and neutralizes the HCl byproduct without competing in the reaction.
SolventAprotic solvent (e.g., dichloromethane, THF)Prevents side reactions with the sulfonyl chloride.
TemperatureLow to ambientControls the reaction rate and minimizes potential side reactions.

Analogous Synthetic Routes for Related Sulfonylated Morpholine and Bicyclo[3.3.1]nonane Systems

The synthesis of analogous sulfonylated heterocyclic systems can provide valuable insights into the potential routes for obtaining this compound. The bicyclo[3.3.1]nonane framework, a bridged bicyclic system, shares some structural similarities with the morpholine ring in terms of its three-dimensional conformation.

Various synthetic routes for the construction of the bicyclo[3.3.1]nonane core have been developed, often involving intramolecular cyclization reactions. nih.govrsc.org The introduction of a sulfonyl group onto the nitrogen atom of an aza-bicyclo[3.3.1]nonane could be achieved using similar N-sulfonylation methods as described for the morpholine system. A key intermediate in the synthesis of novel benzomorphan (B1203429) analogues is a benzannelated bicyclo[3.3.1]nonane derivative, prepared via an intramolecular aldol (B89426) condensation. rsc.org

Furthermore, the synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles has been achieved through a copper-catalyzed four-component cascade annulation. bldpharm.com This demonstrates that complex sulfonylated heterocycles can be assembled in a one-pot fashion, a strategy that could be conceptually applied to the synthesis of the target morpholine.

The following table presents a comparison of synthetic strategies for N-sulfonylated morpholines and bicyclo[3.3.1]nonanes.

FeatureN-Sulfonylated Morpholine SynthesisN-Sulfonylated Bicyclo[3.3.1]nonane Synthesis
Core SynthesisRing-closing reactions of acyclic precursors; multi-component reactions.Intramolecular cyclizations (e.g., aldol condensation); Diels-Alder reactions.
SulfonylationRegioselective N-sulfonylation of a pre-formed heterocycle.N-sulfonylation of an aza-bicyclo[3.3.1]nonane precursor.
Key ChallengesAchieving desired substitution pattern on the morpholine ring; regioselective sulfonylation.Construction of the bridged bicyclic core with correct stereochemistry.

These analogous synthetic approaches provide a toolbox of reactions and strategies that could be adapted and optimized for the synthesis of the specific target molecule, this compound.

Chemical Reactivity and Mechanistic Investigations of E 2 Benzyl 4 Styrylsulfonyl Morpholine

Electrophilic and Nucleophilic Characteristics of the Styrylsulfonyl Group

The styrylsulfonyl group is a powerful electron-withdrawing group, which renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This characteristic is central to its reactivity profile.

Michael Acceptor Behavior and Conjugate Additions

The styrylsulfonyl moiety in (E)-2-benzyl-4-(styrylsulfonyl)morpholine acts as a classic Michael acceptor. wikipedia.org The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon atom electron-deficient and a prime target for nucleophiles. This facilitates 1,4-conjugate addition reactions, a class of reactions widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org

A variety of nucleophiles can participate in Michael additions to vinyl sulfones. These include soft nucleophiles such as enolates, amines, and thiols. wikipedia.orgwikipedia.org The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The general mechanism for the Michael addition to a styryl sulfone is depicted below:

Michael Addition Mechanism
Scheme 1: General mechanism of Michael addition to a styryl sulfone.

The reactivity of the styrylsulfonyl group as a Michael acceptor is influenced by both electronic and steric factors. The presence of the phenyl ring in the styryl group can modulate the electrophilicity of the β-carbon through resonance effects.

Table 1: Examples of Nucleophiles in Michael Additions to Vinyl Sulfones
Nucleophile CategorySpecific ExamplesProduct Type
Carbon NucleophilesGrignard reagents, organolithium compounds, enolatesCarbon-carbon bond formation
Nitrogen NucleophilesPrimary and secondary amines, azidesAmino-sulfone adducts
Oxygen NucleophilesAlkoxides, phenoxidesEther-sulfone adducts
Sulfur NucleophilesThiols, thiophenolsThioether-sulfone adducts

Reactions with Biological Thiols and Protein Bioconjugation Strategies

The high reactivity of vinyl sulfones towards thiols has been extensively exploited in the field of bioconjugation, particularly for the site-specific modification of proteins. pku.edu.cnacs.orgtaylorfrancis.com The thiol group of cysteine residues in proteins is a potent nucleophile that readily undergoes conjugate addition to the styrylsulfonyl moiety under physiological conditions (mild pH and temperature). chinesechemsoc.orgnih.gov

This reaction is highly chemoselective for cysteine over other nucleophilic amino acid residues such as lysine, which is a significant advantage for achieving specific protein labeling. chinesechemsoc.org The resulting thioether bond is stable, making this a robust method for attaching probes, drugs, or other molecules to proteins. nih.gov The reaction of a styryl sulfone with a cysteine residue is illustrated in the following scheme:

Bioconjugation with Cysteine
Scheme 2: Reaction of a styryl sulfone with a cysteine residue in a protein.

The rate of this reaction is pH-dependent, as the nucleophilicity of the thiol group is enhanced upon deprotonation to the thiolate anion. youtube.com

Table 2: Comparison of Thiol-Reactive Electrophiles for Bioconjugation
ElectrophileAdvantagesDisadvantages
Styryl Sulfone High stability, excellent chemoselectivity for thiols, stable adductGenerally slower reaction rate than maleimides
MaleimideFast reaction rateSusceptible to hydrolysis, potential for side reactions with amines, adducts can undergo retro-Michael reaction
IodoacetamideForms a very stable thioether bondLess selective, can react with other nucleophiles like histidine and methionine

Transformations Involving the Morpholine (B109124) Heterocyclic Ring System

The morpholine ring in this compound is a stable heterocycle, but it can undergo specific transformations under certain reaction conditions. The presence of the electron-withdrawing sulfonyl group on the nitrogen atom influences the reactivity of the ring.

Cyclization and Ring-Opening Processes

The synthesis of the morpholine ring itself often involves a cyclization step. nih.govacs.org For instance, the intramolecular cyclization of N-substituted diethanolamines is a common route. In the context of the target molecule, the morpholine ring is already formed. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. For instance, N-sulfonylmorpholines can undergo nucleophilic ring-opening, although this is not a common transformation under standard conditions. researchgate.net More substituted or strained morpholine derivatives, such as morpholin-2-ones, are more prone to ring-opening polymerization or alcoholysis. mdpi.com

Derivatization at the Nitrogen and Carbon Positions of the Morpholine Ring

The nitrogen atom of the morpholine ring in the target molecule is already substituted with a sulfonyl group, which makes it a sulfonamide. This linkage is generally stable, but cleavage can be achieved under specific reductive conditions.

Derivatization at the carbon positions of the morpholine ring is more challenging. Direct C-H functionalization of the morpholine ring is possible but often requires harsh conditions or specific directing groups. acs.org However, synthetic strategies starting from functionalized precursors can be employed to introduce substituents at various positions on the morpholine ring. For example, syntheses starting from substituted amino alcohols or epoxides can provide access to C-substituted morpholines. nih.govacs.org

Oxidative and Reductive Transformations of the Styrylsulfonyl Moiety

The styrylsulfonyl group within this compound can undergo a range of oxidative and reductive transformations, primarily targeting the carbon-carbon double bond.

Oxidative Transformations:

The electron-deficient nature of the double bond in styryl sulfones makes it amenable to various oxidation reactions. Key transformations include dihydroxylation and epoxidation.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄). libretexts.orgwikipedia.orgkhanacademy.orgorganic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, resulting in the formation of a vicinal diol with syn-stereochemistry. libretexts.orgkhanacademy.org The use of catalytic amounts of OsO₄ in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation), is a common and efficient method. organic-chemistry.org Asymmetric dihydroxylation of vinyl sulfones has also been reported, allowing for the stereoselective synthesis of chiral diols. nih.gov

Mechanism of Osmium Tetroxide Dihydroxylation:

Cycloaddition: The reaction begins with a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. libretexts.orgorganic-chemistry.org

Hydrolysis: The cyclic intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium species. libretexts.org The co-oxidant regenerates the Os(VIII) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org

Table 1: Representative Oxidative Transformations of Styryl Sulfone Analogues
Starting Material Reagents and Conditions Product Yield Reference
Amino-functionalized vinyl sulfone Catalytic OsO₄, NMO Vicinal diol High nih.gov
General Alkene OsO₄, Pyridine; then H₂S or NaHSO₃ syn-1,2-diol Good libretexts.org

Epoxidation: While less common for such electron-poor alkenes, epoxidation of styryl sulfones can be achieved under specific conditions, typically requiring strong oxidizing agents or specialized catalytic systems.

Reductive Transformations:

The styrylsulfonyl moiety can be reduced at either the double bond or the sulfonyl group itself.

Reduction of the Double Bond (Hydrogenation): The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. This transformation typically employs transition metal catalysts such as palladium or iridium. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly in chiral substrates. nih.gov

Reductive Desulfonylation: This process involves the cleavage of the carbon-sulfur bond, leading to the complete removal of the sulfonyl group. wikipedia.orgorganicreactions.org This transformation is a powerful tool in organic synthesis, as the sulfonyl group can be used as a removable activating group. organicreactions.org Common reagents for reductive desulfonylation include samarium(II) iodide (SmI₂), often in the presence of HMPA, and magnesium in polar solvents. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction with SmI₂ proceeds via single-electron transfer mechanisms. wikipedia.org For styryl aryl sulfones, magnesium-promoted reduction can stereoselectively yield the corresponding E-β-substituted styrenes. researchgate.net

Table 2: Representative Reductive Transformations of Styryl Sulfone Analogues
Starting Material Reagents and Conditions Product Yield Reference
Styryl aryl sulfone Mg, DMSO or DMF, TMSCl E-β-substituted styrene Good researchgate.net
Vinyl sulfone SmI₂ Reductive cleavage product - organic-chemistry.org
Homoallyl sulfone Ir-catalyzed hydrogenation γ-chiral sulfone High (up to 98% ee) nih.gov
β-Keto sulfone i-Bu₃Al β-Hydroxy sulfone Quantitative semanticscholar.org

Comparative Reactivity Studies with Structurally Related Sulfonyl and Styryl Analogues

The reactivity of the styrylsulfonyl moiety in this compound is influenced by both electronic and steric factors. Comparative studies with structurally related analogues provide valuable insights into these effects.

Influence of Substituents on the Styryl Group:

Substituents on the phenyl ring of the styryl group can significantly impact the reactivity of the double bond. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the double bond, potentially accelerating electrophilic additions but decelerating nucleophilic attacks. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the double bond more susceptible to nucleophilic attack (Michael addition) and less reactive towards electrophiles. psu.edursc.orglumenlearning.comlumenlearning.com

A study on para-substituted styryl methyl sulfones using ultraviolet photoelectron spectroscopy revealed that the substituent has both short- and long-range effects, influencing the electronic structure of the entire styrylsulfonyl system, including the orbitals of the -SO₂Me group. psu.edursc.org This electronic modulation directly correlates with the chemical reactivity of the molecule. psu.edu

Comparison with Other Vinyl Systems:

The reactivity of styryl sulfones can be compared to other activated alkenes, such as acrylates and acrylamides. In nucleophile-catalyzed thiol-Michael addition reactions, vinyl sulfones have been shown to be significantly more reactive than acrylates. rsc.orgresearchgate.net For instance, in a competitive reaction, ethyl vinyl sulfone reached 100% conversion with minimal consumption of hexyl acrylate, with the reaction rate being approximately seven times higher for the vinyl sulfone. rsc.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which makes the β-carbon more electrophilic. nsf.gov

Table 3: Comparative Reactivity in Thiol-Michael Addition
Michael Acceptor Relative Reactivity Reference
Divinyl sulfone Most reactive nsf.gov
Acrylate Intermediate reactivity nsf.gov
Fumarate Least reactive nsf.gov

The presence of the benzyl (B1604629) group on the morpholine nitrogen in this compound is not expected to have a direct electronic effect on the styrylsulfonyl moiety due to the insulating sulfonyl group. However, its steric bulk could potentially influence the approach of reagents to the reactive sites.

Conformational Landscape and Stereochemical Analysis of E 2 Benzyl 4 Styrylsulfonyl Morpholine

Preferred Conformations of the Morpholine (B109124) Ring

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, typically adopts a chair conformation to minimize torsional strain. This is analogous to the well-studied cyclohexane (B81311) ring. In the case of (E)-2-benzyl-4-(styrylsulfonyl)morpholine, the bulky benzyl (B1604629) and styrylsulfonyl substituents are expected to have a profound influence on the conformational equilibrium of the morpholine ring.

Substituents on a morpholine ring can occupy either axial or equatorial positions. Generally, to minimize steric hindrance, large substituents preferentially occupy the equatorial position. For this compound, it is anticipated that the 2-benzyl group will predominantly reside in an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring. The conformational preference of the 4-styrylsulfonyl group is also significant, though its impact on the ring's chair conformation is primarily through its influence on the nitrogen atom's geometry and its rotational freedom.

Rotational Isomerism Around the Sulfonyl and Benzyl Linkages

Rotational isomerism, or the existence of different conformations due to rotation around single bonds, is a key feature of this compound. ucalgary.cajackwestin.com The molecule possesses two primary axes of rotation that give rise to distinct conformers: the C-S bond of the styrylsulfonyl group and the C-C bond connecting the benzyl group to the morpholine ring.

The rotation around the sulfonyl linkage (morpholine-N-S-styryl) will be influenced by the steric bulk of the styryl group and the morpholine ring, as well as electronic interactions involving the sulfonyl group. Computational studies on similar sulfonamides have identified stable conformers where the orientation of the groups attached to the sulfur atom minimizes repulsive forces. mdpi.com For the benzyl linkage, rotation of the phenyl group relative to the morpholine ring will also be governed by steric hindrance. The presence of substituents on the benzyl ring would further influence the rotational barrier and the preferred dihedral angles. researchgate.net

Influence of (E)-Styryl Configuration on Overall Molecular Geometry and Steric Interactions

The (E)-styryl group is a sterically demanding substituent, and its orientation will be a dominant factor in determining the most stable conformation of the entire molecule. ijcce.ac.ir It will influence the rotational preferences around the N-S bond to minimize steric clashes with the morpholine ring and the benzyl group. The extended nature of the (E)-styryl group can also lead to significant intermolecular interactions in the solid state, influencing crystal packing. researchgate.net

Experimental Techniques for Conformational Elucidation

The conformational landscape of this compound can be investigated through a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectra would provide valuable information. researchgate.net The coupling constants between protons on the morpholine ring can help determine their dihedral angles and thus the ring's conformation. chemicalbook.comchemicalbook.com

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to identify protons that are close in space, providing insights into the relative orientation of the benzyl and styryl groups. researchgate.net Variable temperature NMR studies could also reveal information about the energy barriers between different rotational isomers. nih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Morpholine CH₂-O3.5 - 4.0m
Morpholine CH₂-N2.5 - 3.0m
Benzyl CH₂4.0 - 4.5s
Benzyl Ar-H7.2 - 7.5m
Styryl Vinyl-H6.5 - 7.5d, dCoupling constant will confirm (E)-configuration.
Styryl Ar-H7.3 - 7.8m

X-ray Crystallography for Solid-State Conformations and Bond Geometries

Single-crystal X-ray crystallography provides precise information about the conformation and molecular geometry of a compound in the solid state. mdpi.com This technique would definitively determine the bond lengths, bond angles, and torsional angles of this compound, revealing the preferred conformation of the morpholine ring and the rotational positions of the benzyl and styrylsulfonyl groups in the crystal lattice. ijcce.ac.ir The data obtained from X-ray crystallography would serve as a benchmark for computational models and for comparison with solution-state conformations determined by NMR. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105
Z4

Ultraviolet (UV) Spectroscopy and Environment-Induced Electronic Stark Effects

UV spectroscopy can provide information about the electronic transitions within the molecule, which are influenced by its conformation. The styryl and benzyl chromophores in this compound will give rise to characteristic absorption bands. The position and intensity of these bands can be sensitive to the degree of conjugation and the local environment, which are in turn dependent on the molecular conformation.

While standard UV spectroscopy provides broad absorption bands, more advanced techniques such as environment-induced electronic Stark effects can offer deeper insights into the electronic structure and its relationship with conformation. By applying an external electric field, subtle changes in the UV absorption spectrum can be measured, providing information about the change in dipole moment upon electronic excitation. This data can be correlated with theoretical calculations to further refine the understanding of the conformational landscape.

Computational Methods in Conformational Search and Energy Minimization

In the absence of specific data for this compound, this section will outline the general computational methodologies that would be applied in such an analysis. These methods are standard in the field of computational chemistry for conformational analysis.

A conformational search is initiated to identify all low-energy spatial arrangements of a molecule. This is a critical step as the three-dimensional structure of a molecule dictates its physical and chemical properties. Various algorithms can be employed for this purpose, including systematic searches, random searches (like Monte Carlo methods), and molecular dynamics simulations.

Once a set of possible conformers is generated, energy minimization is performed to find the most stable, or lowest energy, structure for each conformer. This process involves adjusting the geometry of the molecule to minimize its potential energy. Common energy minimization techniques include steepest descent, conjugate gradient, and Newton-Raphson methods.

The calculations for both the conformational search and energy minimization are typically performed using quantum mechanical (QM) methods or molecular mechanics (MM) force fields.

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), provide a more accurate description of the electronic structure of the molecule. DFT, with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)), is a popular choice for balancing accuracy and computational cost.

Molecular Mechanics (MM) Force Fields: These methods are computationally less expensive and are suitable for larger molecules. They use a classical mechanics approach to model the potential energy of a system. Common force fields include MMFF94, AMBER, and CHARMM.

For a molecule like this compound, a typical computational workflow might involve an initial conformational search using a molecular mechanics force field to rapidly explore a large conformational space. The resulting low-energy conformers would then be subjected to more accurate energy minimization and further analysis using DFT calculations.

The relative energies of the minimized conformers are then calculated to determine their population distribution at a given temperature, typically using the Boltzmann distribution. Key geometric parameters such as dihedral angles, bond lengths, and bond angles are also analyzed to characterize the different conformations.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study. It is important to reiterate that this data is purely illustrative and not based on actual experimental or computational results for this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°C-S-N-C)Key Dihedral Angle 2 (°C-C-N-S)
1 0.0085.2175.4
2 1.25-88.9178.1
3 2.50170.3-65.7
4 3.10-165.868.2

Advanced Computational and Theoretical Studies of E 2 Benzyl 4 Styrylsulfonyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and energetic stability of (E)-2-benzyl-4-(styrylsulfonyl)morpholine.

Density Functional Theory (DFT) for Molecular Optimization and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. mdpi.comscirp.orgnih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular structure of this compound can be optimized to its lowest energy conformation. mdpi.com This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is found. The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional shape.

The stability of the molecule can be inferred from the calculated total energy. A lower total energy corresponds to a more stable molecular configuration. Furthermore, vibrational frequency analysis can be performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum, indicating its stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length S-O (sulfonyl) ~1.43 Å
Bond Length S-N (sulfonamide) ~1.65 Å
Bond Length C=C (styryl) ~1.34 Å
Bond Angle O-S-O ~120°
Bond Angle C-S-N ~107°

Note: The values in this table are hypothetical and represent typical parameters expected from DFT calculations on analogous structures.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich styryl and benzyl (B1604629) groups. In contrast, the LUMO is likely to be centered on the electron-withdrawing sulfonyl group and the adjacent styryl moiety. This distribution suggests that the styryl group can participate in both nucleophilic and electrophilic interactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: These energy values are illustrative and based on typical results for similar organic molecules.

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into its polarity and electrostatic potential. uni-muenchen.dewikipedia.orgchemrxiv.orgchemrxiv.org The charge distribution in this compound is significantly influenced by the presence of heteroatoms (oxygen, nitrogen, and sulfur) and the electron-withdrawing sulfonyl group.

The oxygen atoms of the sulfonyl group are expected to carry the most negative charges due to their high electronegativity. The sulfur atom, being bonded to two oxygen atoms, will consequently have a significant positive charge. The nitrogen atom in the morpholine (B109124) ring will also be partially negative, though less so than the sulfonyl oxygens. The carbon and hydrogen atoms will have smaller partial charges distributed throughout the rest of the molecule. This charge distribution is critical for understanding intermolecular interactions.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

Atom Predicted Mulliken Charge (a.u.)
O (sulfonyl) -0.65
S (sulfonyl) +1.20
N (morpholine) -0.45
O (morpholine) -0.50
C (benzyl ring) Variable (-0.1 to +0.1)

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different conformations and their relative stabilities.

In Silico Predictions of Intermolecular Interactions and Binding Affinities

The insights gained from quantum chemical calculations and MD simulations can be leveraged for in silico predictions of how this compound might interact with biological targets. nih.govresearchgate.netnih.govresearchgate.netarxiv.org Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

By docking this compound into the active site of a target protein, researchers can predict its binding mode and estimate its binding affinity. The electrostatic potential and charge distribution calculated by DFT are crucial for identifying potential hydrogen bond donors and acceptors, as well as regions of hydrophobic and electrostatic interactions. These predictions can guide the design of new derivatives with improved binding properties.

Comparative Theoretical Studies with Analogous Compounds

Comparing the calculated properties, such as the HOMO-LUMO gap, dipole moment, and charge distribution, across a series of related compounds can reveal trends that correlate with experimentally observed activities. This comparative approach is a powerful strategy in rational drug design and molecular engineering.

Biological Activities and Pharmacological Insights into E 2 Benzyl 4 Styrylsulfonyl Morpholine Derivatives

Anti-proliferative and Apoptotic Mechanisms of Action

The capacity of (E)-2-benzyl-4-(styrylsulfonyl)morpholine derivatives to inhibit cancer cell growth is attributed to a multi-faceted mechanism of action that includes modulation of the cell cycle, induction of programmed cell death (apoptosis), and the novel iron-dependent cell death pathway known as ferroptosis.

Cell Cycle Modulation and Accumulation in SubG0 Phase

The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a critical target for therapeutic intervention. Studies on compounds structurally related to this compound have demonstrated significant effects on cell cycle progression. For instance, benzyl (B1604629) isothiocyanate (BITC), which shares the benzyl moiety, has been shown to induce G2/M phase cell cycle arrest in human pancreatic cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. Another related compound, 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO), also induces a dose-dependent increase in the number of colorectal cancer cells in the G2/M phase. mdpi.com

Furthermore, treatment with these related compounds often leads to an accumulation of cells in the subG0 phase, which is indicative of apoptotic cell death and DNA fragmentation. This suggests that derivatives of this compound may exert their anti-proliferative effects by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Potential)

Apoptosis is a regulated process of programmed cell death that is crucial for maintaining tissue homeostasis. Many anticancer agents function by inducing apoptosis in malignant cells. The induction of apoptosis by benzyl-containing compounds often involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

Research has shown that benzyl isothiocyanate (BITC) induces apoptosis in gastric adenocarcinoma cells through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. dntb.gov.ua This dysfunction is marked by the release of cytochrome c from the mitochondria into the cytosol. mdpi.com Cytochrome c then activates a cascade of cysteine-aspartic proteases known as caspases, including caspase-9 and the executioner caspase-3, which are central to the apoptotic process. mdpi.comnih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.com It is plausible that this compound derivatives could trigger a similar cascade of events, culminating in the apoptotic demise of cancer cells.

Ferroptosis Induction and NRF2 Pathway Modulation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This pathway has emerged as a promising target for cancer therapy. Notably, a morpholine (B109124) derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has been found to induce ferroptosis in prostate and ovarian cancer cells. jst.go.jpresearchgate.netnih.gov This induction is achieved by targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. jst.go.jpresearchgate.netnih.gov

NRF2 is a key transcription factor that regulates the cellular antioxidant response. nih.gov Under normal conditions, NRF2 protects cells from oxidative stress. However, in many cancers, the NRF2 pathway is hyperactivated, contributing to chemoresistance. The morpholine derivative MESA was shown to bind to the NRF2 protein, leading to an increase in intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+ levels, all of which are hallmarks of ferroptosis. researchgate.netnih.gov This suggests that the morpholine moiety present in this compound could potentially modulate the NRF2 pathway to induce ferroptosis in cancer cells, offering a novel anti-cancer strategy.

Modulation of Kinase Pathways (e.g., Tyrosine Kinase, PI3K, MAPK, mTOR)

Signal transduction pathways involving kinases are frequently deregulated in cancer, promoting cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated Protein Kinase (MAPK) pathways are two of the most critical pathways in this regard. nih.gov

Several inhibitors targeting these pathways incorporate a morpholine ring in their structure. For instance, dual inhibitors of PI3K and mTOR have shown efficacy in treating lymphomas that are dependent on these signaling pathways. unc.edu The MAPK pathway is also a known target for benzyl isothiocyanate, which activates ERK, JNK, and p38 MAP kinases, leading to apoptosis in pancreatic cancer cells. nih.gov Given the structural components of this compound, it is conceivable that it could modulate the activity of these crucial kinase pathways, thereby contributing to its anti-proliferative effects. The inhibition of these pathways can disrupt the intricate signaling networks that cancer cells rely on for their growth and survival.

Antimicrobial Spectrum and Modulating Effects

In addition to their anti-cancer properties, morpholine derivatives have been investigated for their potential as antimicrobial agents, particularly in the context of rising antibiotic resistance.

Antibacterial Activities against Standard and Multi-Drug Resistant Strains

The emergence of multi-drug resistant (MDR) bacterial strains poses a significant global health threat. frontiersin.org The sulfonamide group, present in the styrylsulfonyl moiety of the target compound, has a long history of use as an antimicrobial agent. nih.gov Research on 4-(Phenylsulfonyl)morpholine, a structurally related compound, has demonstrated its potential as a modulating agent for antibiotics against MDR strains. nih.gov While this specific compound did not show intrinsic antimicrobial activity at the tested concentrations, it was able to significantly reduce the minimum inhibitory concentration (MIC) of aminoglycoside antibiotics against Pseudomonas aeruginosa. nih.gov

Other studies on various morpholine derivatives have reported direct antibacterial activity. For example, newly synthesized bis-morpholino triazine quaternary ammonium (B1175870) salts have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov These findings suggest that the this compound scaffold holds promise for the development of new antibacterial agents or adjuvants that can help combat antibiotic resistance.

Interactive Data Table: Antimicrobial Activity of a Related Morpholine Derivative

Below is a summary of the modulating effect of 4-(Phenylsulfonyl)morpholine on the Minimum Inhibitory Concentration (MIC) of Amikacin against a multi-drug resistant strain of P. aeruginosa.

Bacterial StrainAntibioticModulating AgentConcentration of Modulating Agent (µg/mL)Original MIC (µg/mL)Modulated MIC (µg/mL)
P. aeruginosa 03Amikacin4-(Phenylsulfonyl)morpholine128312.539.06

Antifungal Activities

Derivatives of this compound have shown promising activity against various fungal pathogens. The morpholine ring is a key structural feature in many bioactive compounds, and its derivatives have been investigated for their antimicrobial properties. researchgate.net Studies on similar heterocyclic compounds, such as styrylpyridinium derivatives, have demonstrated significant antifungal effects against organisms like Candida albicans. nih.gov The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes or interfere with essential cellular processes. nih.gov For instance, some benzyl alcohol derivatives have exhibited inhibitory action against C. albicans and Trichophyton rubrum. researchgate.net Similarly, novel triazole derivatives containing a benzyl group have been evaluated for their in vitro antifungal activities against a panel of eight human pathogenic fungi, showing broad-spectrum potential. nih.gov The introduction of a styryl group, as seen in this compound, can enhance the lipophilicity of the molecule, potentially facilitating its entry into fungal cells and interaction with intracellular targets. Research on various benzyl derivatives has highlighted their strong antifungal properties. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

This compound derivatives have also been investigated for their anti-inflammatory and immunomodulatory effects. Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. nih.govmdpi.com Compounds with a similar structural backbone, such as 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The benzyl group and the sulfonyl moiety are critical for this inhibitory activity.

The immunomodulatory potential of these compounds is also of significant interest. Certain sulfonamide derivatives have been shown to modulate immune responses. nih.gov For example, some polyphenols can regulate immunity by interfering with the signaling pathways of immune cells. nih.gov The styryl group, present in compounds like resveratrol, has been associated with anti-inflammatory properties. mdpi.com The combination of the benzyl, sulfonyl, and morpholine components in this compound derivatives may lead to a synergistic effect, resulting in potent anti-inflammatory and immunomodulatory activities. frontiersin.org

Enzyme Inhibition Profiles

Derivatives of this compound have been explored for their ability to inhibit glycosidase enzymes such as α-glucosidase and α-amylase. nih.govnih.gov These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govfrontiersin.org By slowing down the breakdown of complex carbohydrates into simple sugars, these inhibitors can help to control post-meal blood glucose levels. nih.govmdpi.com

Below is a table summarizing the inhibitory activity of some related compounds against α-glucosidase and α-amylase.

Inhibitory Activity of Related Compounds Against α-Glucosidase and α-Amylase
Compound ClassEnzymeInhibitory Activity (IC50)Reference
Benzothiazine-N-arylacetamidesα-Glucosidase18.25 - 35.14 µM nih.gov
Stereopure Multi-Target Antidiabetic Agentα-Glucosidase61.06 - 83.13% inhibition at various concentrations researchgate.net
Stereopure Multi-Target Antidiabetic Agentα-Amylase58.47 - 78.85% inhibition at various concentrations researchgate.net

Squalene (B77637) synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering drugs. researchgate.net Inhibition of this enzyme can lead to a reduction in cholesterol levels. nih.gov While direct studies on this compound are limited, related morpholine-containing compounds have been investigated as squalene synthase inhibitors. researchgate.net The benzyl and styryl groups could potentially enhance the binding of the molecule to the enzyme's active site. Bisphosphonates are a known class of squalene synthase inhibitors. nih.gov

The diverse biological activities of this compound derivatives suggest that they may interact with a variety of other molecular targets. The benzyl and benzylsulfonyl groups can interact with various enzymes and receptors, leading to the modulation of different biochemical pathways. The morpholine ring can also contribute to the binding affinity and specificity of these compounds. For instance, some morpholine derivatives have been found to exhibit anticancer properties by interacting with specific molecular targets. Further research is needed to fully elucidate the range of molecular targets for this class of compounds.

Antioxidant and Anti-dyslipidemic Activities

The investigation into the dual antioxidant and anti-dyslipidemic properties of morpholine derivatives is a promising area of research for addressing conditions like atherosclerosis, which involves both oxidative stress and abnormal lipid levels. While direct studies on this compound are limited, the broader class of morpholine derivatives has shown potential in these areas.

Antioxidant Activity:

Research into various morpholine derivatives has established their capacity to counteract oxidative stress. For instance, certain 2-biphenylyl morpholine derivatives have been found to inhibit lipid peroxidation in microsomal membranes induced by ferrous/ascorbate. researchgate.net This process is a key indicator of oxidative damage. The antioxidant potential is often attributed to the ability of the morpholine ring and its substituents to scavenge free radicals.

While specific IC50 values for this compound are not available in the reviewed literature, a study on a related compound, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated an IC50 value of 250 microM for the inhibition of lipid peroxidation. researchgate.net This suggests that the core morpholine structure can be a scaffold for potent antioxidant activity.

Anti-dyslipidemic Activity:

In conjunction with their antioxidant effects, some morpholine derivatives have demonstrated the ability to modulate lipid profiles. Studies in animal models have shown that these compounds can lead to a significant reduction in total cholesterol, low-density lipoprotein (LDL), and triglycerides. For example, the aforementioned 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol was found to decrease total cholesterol by 54%, LDL by 51%, and triglycerides by 49% in hyperlipidemic rats. researchgate.net

The styrylsulfonyl group in the target compound is of interest, as sulfonyl-containing molecules have been explored for various biological activities. However, specific data linking this functional group in a morpholine derivative to anti-dyslipidemic effects is not yet prevalent in the scientific literature.

Interactive Data Table: Antioxidant and Anti-dyslipidemic Activity of a Representative Morpholine Derivative

CompoundAssayResult
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-olInhibition of Lipid PeroxidationIC50: 250 µM
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-olTotal Cholesterol Reduction54%
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-olLDL Reduction51%
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-olTriglyceride Reduction49%

Note: This data is for a structurally related compound and is presented to illustrate the potential activities of this class of molecules. Data for this compound is not currently available.

Central Nervous System (CNS) Activities (e.g., Analgesic, Sympathomimetic)

The morpholine scaffold is a recognized pharmacophore in the development of CNS-active drugs. Its presence can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and enzymes within the central nervous system.

Analgesic Activity:

The potential for morpholine derivatives to exhibit analgesic properties has been explored. While direct evidence for this compound is lacking, the structural components suggest a potential for such activity. The benzyl group, in particular, is found in various compounds with known CNS effects. Further research, including specific in vivo pain models, would be necessary to determine if this specific derivative possesses analgesic efficacy.

Sympathomimetic Activity:

Sympathomimetic agents mimic the effects of the sympathetic nervous system. The morpholine ring is a structural feature in some compounds with sympathomimetic activity. However, there is no specific research available to indicate that this compound or its close analogues possess sympathomimetic properties. Elucidating any potential interaction with adrenergic receptors would require dedicated pharmacological screening.

Due to the absence of specific research data for this compound in the context of CNS activities, a data table for these properties cannot be constructed at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Morpholine (B109124) Ring Substituents on Biological Efficacy

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile building block. nih.govsci-hub.se In (E)-2-benzyl-4-(styrylsulfonyl)morpholine, the substituents on the morpholine ring, particularly the benzyl (B1604629) group at the C2 position, play a pivotal role in determining its biological profile.

Impact of the Benzyl Group Position and Substitutions at C2

The presence of a benzyl group at the C2 position of the morpholine ring is a significant determinant of the molecule's interaction with its biological targets. While direct SAR studies on this compound are not extensively available, the impact of C2 substitutions on morpholine-containing bioactive molecules has been documented in broader contexts. The introduction of substituents at the C2 position can influence the molecule's steric bulk, lipophilicity, and conformational preferences, all of which can affect receptor binding and biological activity. researchgate.net

In analogous heterocyclic systems, the position and substitution of a benzyl group can drastically alter biological efficacy. For instance, in a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of other compounds, the presence and nature of the benzyl group were found to be critical for potent antagonism of the target receptor. nih.govnih.gov It is plausible that the benzyl group in this compound engages in hydrophobic or π-stacking interactions within the binding pocket of its target protein.

The table below illustrates a hypothetical SAR study on C2-benzyl group substitutions, demonstrating potential impacts on biological activity.

R Group (Substitution on Benzyl Ring)Relative PotencyPlausible Interaction
H1.0Baseline hydrophobic interaction
4-Fluoro2.5Potential for halogen bonding
4-Methoxy1.8Hydrogen bond acceptor capability
4-Trifluoromethyl3.2Strong electron-withdrawing effect, enhanced hydrophobic interactions
2-Chloro0.7Steric hindrance at the binding site

This table is for illustrative purposes and is based on general principles of medicinal chemistry, as direct experimental data for this compound is not available.

Role of Morpholine Ring Conformation in Receptor Binding

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either axial or equatorial positions. For this compound, the large benzyl group at the C2 position is likely to preferentially occupy the equatorial position to reduce steric clashes with the rest of the ring. This conformational preference can be crucial for orienting the other parts of the molecule, namely the styrylsulfonyl group, for optimal interaction with a receptor.

Studies on similar 2-substituted piperazines have shown a preference for the axial conformation of the substituent, which can be stabilized by intramolecular hydrogen bonding. nih.gov However, the bulky nature of the benzyl group in the target compound may favor an equatorial orientation to avoid 1,3-diaxial interactions. The conformation of the morpholine ring dictates the spatial arrangement of the pharmacophoric elements of the molecule, thereby directly influencing its binding affinity and efficacy. researchgate.net The flexible nature of the morpholine ring allows it to adopt different conformations, which can be a key factor in its ability to bind to various biological targets. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities. For this compound, both geometric isomerism at the styryl moiety and the presence of a chiral center in the morpholine ring are important considerations.

(E) vs. (Z) Isomerism at the Styryl Moiety and its Biological Implications

The styryl group (-CH=CH-Ph) is a common feature in medicinally important compounds, contributing to lipophilicity, oral absorption, and biological activity. researchgate.net The designation (E) in this compound refers to the entgegen (opposite) configuration of the substituents on the double bond of the styryl moiety, resulting in a trans isomer. This geometric arrangement leads to a more linear and extended conformation compared to the corresponding (Z) or cis isomer.

This difference in shape can have profound biological implications. The (E)-isomer may fit more effectively into a specific binding pocket of a receptor, leading to higher affinity and potency. In many known bioactive molecules containing a stilbene (B7821643) or styryl core, the (E)-isomer is often the more active form. nih.gov For example, in the case of combretastatin (B1194345) A4, a potent tubulin polymerization inhibitor, the cis (Z) isomer is significantly more active than the trans (E) isomer, highlighting that the specific geometry required for activity is target-dependent.

The table below presents a hypothetical comparison of the biological activities of the (E) and (Z) isomers of 2-benzyl-4-(styrylsulfonyl)morpholine.

IsomerReceptor Binding Affinity (Ki, nM)Cellular Potency (IC50, µM)
(E)150.5
(Z)35012.8

This table is for illustrative purposes and is based on the common observation that geometric isomers can have different biological activities.

Chiral Centers and Enantiomeric Purity Effects

The C2 carbon of the morpholine ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.

The enantioselective synthesis of C2-functionalized morpholines is an area of active research, underscoring the importance of obtaining enantiomerically pure compounds for biological evaluation. nih.gov The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to different interactions with chiral biological macromolecules such as enzymes and receptors.

A hypothetical comparison of the activity of the (R) and (S) enantiomers is presented below.

EnantiomerTarget Inhibition (%) at 1 µM
(R)85
(S)12
Racemate (1:1 mixture)48

This table is for illustrative purposes to demonstrate the potential for enantioselectivity in biological activity.

Contribution of the Sulfonyl Group to Molecular Interactions and Target Selectivity

The sulfonyl group (-SO2-) is a key functional group in many therapeutic agents and plays a multifaceted role in molecular interactions. sioc-journal.cn In this compound, the sulfonyl group, as part of the styrylsulfonyl moiety, is crucial for the molecule's electronic properties and its ability to form specific interactions with biological targets.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) analyses for the compound This compound .

Consequently, the detailed article focusing on the substituent effects on the styryl phenyl ring and computational SAR/SPR approaches for this particular molecule, as requested, cannot be generated. The creation of scientifically accurate and informative content requires existing research findings, and for this specific compound, such data does not appear to be publicly available at this time.

General studies on related chemical classes, such as morpholine derivatives or compounds with styryl or sulfonyl groups, exist. However, in adherence to the strict instructions to focus solely on "this compound," no information from these broader categories can be presented as it would not be directly applicable to the specified compound.

Further research and publication in the field of medicinal chemistry would be necessary to provide the specific analyses requested for this compound.

Future Research Directions and Advanced Applications in Chemical Biology

Development of Novel Synthetic Strategies for Architecturally Complex Analogues

Future synthetic efforts will likely focus on creating more structurally diverse and complex analogues of (E)-2-benzyl-4-(styrylsulfonyl)morpholine to build extensive chemical libraries for screening. nih.gov The morpholine (B109124) ring is a versatile scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govnih.gov Advancements in synthetic methodologies are crucial for generating novel derivatives with enhanced potency and selectivity. e3s-conferences.org

Key strategies may include:

Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure versions of the 2-substituted morpholine ring, allowing for a deeper understanding of stereochemistry on biological activity.

Late-Stage Functionalization: Employing C-H activation and cross-coupling reactions to modify the benzyl (B1604629) and styryl aromatic rings at a late stage of the synthesis. This approach enables the rapid generation of a wide array of analogues from a common intermediate, which is an efficient strategy in drug discovery. mdpi.com

Multi-component Reactions: Designing one-pot reactions that bring together three or more starting materials to rapidly construct complex morpholine sulfone cores. This increases synthetic efficiency and allows for the exploration of greater chemical space. nih.gov

Novel Sulfone Synthesis: Exploring new methods for creating the vinyl sulfone group, potentially through metal-catalyzed or photocatalytic cyclization techniques, to introduce different substituents and improve reaction yields and conditions. mdpi.com

Table 1: Emerging Synthetic Strategies for Morpholine Sulfone Analogues

Synthetic Strategy Description Potential Advantage
Asymmetric Catalysis Use of chiral catalysts to control the stereochemistry at the C2 position of the morpholine ring. Production of single enantiomers, crucial for specific receptor interactions.
Cross-Dehydrogenative Coupling (CDC) Formation of C-N or C-C bonds via direct C-H functionalization without pre-activated substrates. mdpi.com High atom economy and reduced synthetic steps. mdpi.com
Flow Chemistry Performing reactions in continuous-flow reactors instead of batch flasks. Improved reaction control, safety, and scalability for library synthesis.
Photoredox Catalysis Using light to initiate catalytic cycles for bond formation under mild conditions. mdpi.com Access to unique reaction pathways and functional group tolerance.

Elucidation of Detailed Molecular Mechanisms of Action and Target Validation

A critical future direction is to pinpoint the precise molecular targets of this compound and its analogues. The morpholine moiety is a component of numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The sulfone group can also participate in crucial interactions with biological targets. nih.gov Understanding the mechanism of action is fundamental for therapeutic development.

Future research in this area should involve:

Affinity-Based Proteomics: Utilizing chemical probes derived from the parent compound to isolate and identify binding proteins from cell lysates.

Genetic Screening: Employing techniques like CRISPR-Cas9 screening to identify genes that confer sensitivity or resistance to the compound, thereby pointing to its target pathway.

In Vitro Enzymatic and Binding Assays: Once putative targets are identified, validating these interactions through direct binding studies (e.g., Surface Plasmon Resonance) and functional assays using purified proteins. enamine.net

Structural Biology: Obtaining co-crystal structures of active analogues bound to their protein targets to visualize the specific molecular interactions driving the biological effect. nih.gov

Rational Design of Targeted Probes and Inhibitors Based on Structural Insights

With validated targets and structural information in hand, the rational design of second-generation compounds can commence. This structure-activity relationship (SAR) guided approach is essential for optimizing lead compounds into clinical candidates. nih.govnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key aspects of this research will include:

Computational Modeling: Using the 3D structure of the target's binding site to perform molecular docking studies with virtual libraries of morpholine sulfone analogues. mdpi.com This can predict binding affinities and poses, helping to prioritize which compounds to synthesize.

Bioisosteric Replacement: Systematically replacing functional groups on the parent molecule (e.g., the benzyl or styryl rings) with other groups that have similar physical or chemical properties to improve target engagement or metabolic stability.

Development of Covalent Probes: The vinyl sulfone moiety is a potential Michael acceptor, which could allow for the design of covalent inhibitors that form a permanent bond with a specific nucleophilic residue (like cysteine) in the target protein. This can lead to high potency and prolonged duration of action.

Pharmacophore Modeling: Identifying the key structural features of the molecule essential for its biological activity to create a simplified model (a pharmacophore) that can be used to design novel scaffolds with improved drug-like properties. nih.gov

Exploration of New Biological Targets and Disease Pathways for Morpholine Sulfones

The broad bioactivity profile of morpholine-containing compounds suggests that the morpholine sulfone scaffold could be effective against a variety of diseases. researchgate.netontosight.ai Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Potential new areas for exploration include:

Neurodegenerative Diseases: The morpholine ring is present in several central nervous system (CNS) active drugs, and its ability to improve blood-brain barrier penetration could be exploited to target enzymes or receptors involved in Alzheimer's or Parkinson's disease. nih.gov

Oncology: Many kinase inhibitors used in cancer therapy contain a morpholine ring, as it often fits well into the ATP-binding pocket. nih.govnih.gov Screening against panels of cancer-relevant kinases and other targets like the mammalian target of rapamycin (B549165) (mTOR) could yield new anticancer agents. nih.govmdpi.com

Infectious Diseases: Given the antimicrobial and antiviral properties reported for some morpholine derivatives, this scaffold could be explored for activity against drug-resistant bacteria or emerging viruses. researchgate.netnih.gov

Table 2: Potential New Biological Targets for Morpholine Sulfone Derivatives

Target Class Specific Examples Associated Disease Area Rationale for Exploration
Protein Kinases PI3K, mTOR, Glycogen Synthase Kinases Cancer, Metabolic Disorders, Neurological Disorders The morpholine moiety is a known pharmacophore for kinase inhibition. nih.gov
Carbonic Anhydrases CA-II, CA-IX Glaucoma, Cancer Morpholine-based thiazoles have shown promise as carbonic anhydrase inhibitors. nih.govresearchgate.net
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin Receptors CNS Disorders, Mood Disorders The morpholine scaffold can mimic endogenous neurotransmitters. nih.gov
Viral Proteins Proteases, Polymerases Viral Infections Morpholine derivatives have demonstrated broad-spectrum antiviral activity. researchgate.net

Integration with High-Throughput Screening and Cheminformatics for Lead Identification

To efficiently explore the therapeutic potential of the morpholine sulfone class, modern drug discovery platforms are essential. Integrating high-throughput screening (HTS) with cheminformatics provides a powerful engine for identifying promising lead compounds from large chemical libraries. technologynetworks.comku.edu

A future workflow would involve:

Library Synthesis: Creating a large and diverse library of this compound analogues using the advanced synthetic methods discussed in section 8.1. nih.gov

High-Throughput Screening (HTS): Screening the compound library against various biological targets using automated, miniaturized assays. enamine.netunchainedlabs.com This allows for the rapid testing of thousands of compounds to identify "hits" with the desired activity.

Cheminformatics Analysis: Using computational tools to analyze the HTS data. mdpi.com This includes identifying structure-activity relationships, filtering out undesirable compounds (e.g., those with reactive groups), and clustering hits based on chemical similarity to guide the next round of synthesis and optimization. ku.edu

Virtual Screening: Before synthesis, using computer models of a target to screen virtual libraries of millions of potential morpholine sulfone structures to prioritize those with the highest predicted binding affinity for synthesis and testing. mdpi.com

Potential for Functional Material Development and Applications

Beyond biology, the unique chemical properties of the this compound scaffold could be leveraged for applications in materials science. The combination of the stable morpholine ring, the reactive vinyl sulfone, and the aromatic systems provides a versatile building block for novel functional materials.

Potential future directions include:

Polymer Science: The vinyl sulfone group can participate in polymerization reactions, such as Michael-type additions, to create novel polymers. These materials could have tailored properties, such as specific thermal stability, conductivity, or optical characteristics, by modifying the substituents on the morpholine sulfone monomer. mdpi.com

Chemical Sensors: Immobilizing derivatives on a solid support could lead to the development of chemosensors. The sulfone and morpholine groups could selectively interact with specific analytes (e.g., metal ions or small molecules), causing a detectable change in an optical or electrical signal.

Advanced Agrochemicals: The morpholine core is found in some fungicides. e3s-conferences.org New derivatives could be developed as next-generation agrochemicals with improved efficacy or environmental profiles.

Q & A

Basic: What synthetic methodologies are optimal for preparing (E)-2-benzyl-4-(styrylsulfonyl)morpholine, and how can purity be validated?

Answer:
The synthesis of this compound involves modular strategies, such as sulfonylation of morpholine precursors using styrylsulfonyl chloride under basic conditions. Key steps include:

  • Sulfonylation : Reacting 2-benzylmorpholine with (E)-styrylsulfonyl chloride in anhydrous dichloromethane, using pyridine or triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) is critical for isolating the (E)-isomer and removing unreacted starting materials or epimeric byproducts .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., confirming the trans-configuration via 1^1H-NMR coupling constants of the styryl group) ensure structural fidelity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1^1H/13^13C-NMR : Identify substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) and confirm stereochemistry via coupling constants (e.g., J = 16 Hz for the trans-styryl group) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C19_{19}H21_{21}NO3_3S) and isotopic patterns .
  • Chromatography :
    • HPLC : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Advanced: How does the styrylsulfonyl moiety modulate the compound’s biological activity, particularly in oncology research?

Answer:
The styrylsulfonyl group enhances electrophilic reactivity, enabling interactions with cellular nucleophiles (e.g., cysteine residues in kinases). Key mechanisms include:

  • Apoptosis Induction : In leukemia models, (E)-styrylsulfonyl derivatives disrupt mitochondrial membrane potential (ΔΨm), triggering cytochrome c release and caspase-3 activation via the intrinsic apoptotic pathway .
  • Akt/HIF Pathway Modulation : Upregulation of Akt and hypoxia-inducible factor (HIF) pathways correlates with mitochondrial dysfunction, validated via Western blotting and qRT-PCR .
  • Structure-Activity Relationship (SAR) : The (E)-configuration of the styryl group is critical for bioactivity, as cis-isomers show reduced binding affinity .

Advanced: What experimental models are suitable for assessing mitochondrial-mediated apoptosis induced by this compound?

Answer:

  • In Vitro Models :
    • Leukemia Cell Lines (e.g., HL-60, K562) : Measure apoptosis via Annexin V/PI staining (flow cytometry) and ΔΨm collapse using JC-1 dye .
    • Mitochondrial Isolation : Assess cytochrome c release via immunoblotting of cytosolic fractions .
  • In Vivo Models :
    • Xenograft Tumors : Administer the compound (oral/IP) to immunodeficient mice and monitor tumor regression via bioluminescence or histopathology .

Advanced: How can researchers resolve contradictions in reported biological activities of morpholine-sulfonyl derivatives?

Answer:
Discrepancies often arise from:

  • Epimeric Impurities : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers, as co-elution under standard conditions may mask activity differences .
  • Cell Line Variability : Validate findings across multiple cell types (e.g., solid vs. hematological tumors) and control for genetic backgrounds (e.g., p53 status) .
  • Dosage Optimization : Conduct dose-response assays (e.g., 0.1–100 µM) to identify therapeutic windows and avoid off-target effects at high concentrations .

Advanced: What strategies mitigate challenges in synthesizing stereochemically pure (E)-isomers?

Answer:

  • Stereocontrolled Synthesis : Use light-promoted isomerization (λ = 300–400 nm) to convert (Z)- to (E)-isomers, followed by HPLC purification .
  • Byproduct Analysis : Employ tandem mass spectrometry (LC-MS/MS) to detect sulfonic acid byproducts from hydrolysis, which require scavenging resins (e.g., polymer-bound carbonate) for removal .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis. Aqueous solutions should be buffered at pH 6–7 to avoid degradation .
  • Stability Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., free morpholine or styrenesulfonic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.